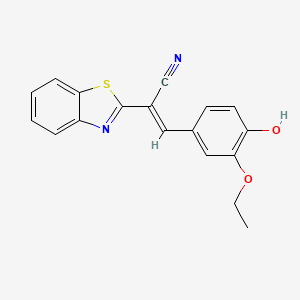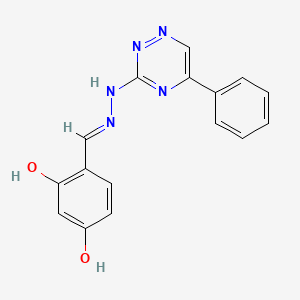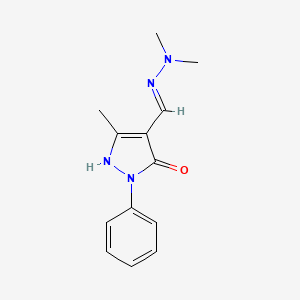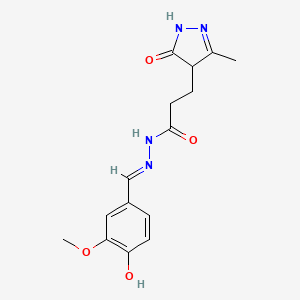
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile
説明
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile, also known as BTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. BTEC belongs to the class of organic compounds known as benzothiazoles, which are known to exhibit diverse biological activities.
作用機序
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile exerts its biological activity through the modulation of various cellular pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), in various cell types.
実験室実験の利点と制限
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has several advantages as a research tool. It is relatively easy to synthesize and is stable under physiological conditions. 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has also been shown to exhibit low toxicity in vitro and in vivo. However, one of the limitations of 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is its poor solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile. One area of interest is the development of 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential research direction is the investigation of the molecular mechanisms underlying the biological activity of 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile. Additionally, the optimization of the synthesis method for 2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile could lead to the development of more efficient and cost-effective production methods.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-22-16-10-12(7-8-15(16)21)9-13(11-19)18-20-14-5-3-4-6-17(14)23-18/h3-10,21H,2H2,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVTFYEAOQAST-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B3722820.png)
![2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722825.png)
![methyl 2-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3722843.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3722849.png)
![1-(2-fluorophenyl)-5-{[(3,4,5-trimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722854.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B3722870.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B3722875.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
![3-bromo-N'-[2-(hydroxyimino)-1-phenylethylidene]benzohydrazide](/img/structure/B3722887.png)


![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(4-methoxybenzylidene)amino]oxy}acetohydrazide](/img/structure/B3722906.png)
